molecular formula C5H12Cl2Si B076282 Chloro(3-chloropropyl)dimethylsilane CAS No. 10605-40-0

Chloro(3-chloropropyl)dimethylsilane

Cat. No.: B076282
CAS No.: 10605-40-0
M. Wt: 171.14 g/mol
InChI Key: BJLJNLUARMMMLW-UHFFFAOYSA-N
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Description

Chloro(3-chloropropyl)dimethylsilane: is an organosilicon compound with the molecular formula C5H12Cl2Si. It is a colorless to light yellow liquid that is used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity with moisture and protic solvents, making it a valuable reagent in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(3-chloropropyl)dimethylsilane can be synthesized through the reaction of 3-chloropropylchloromethane with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:

3-chloropropylchloromethane+dimethylchlorosilaneThis compound\text{3-chloropropylchloromethane} + \text{dimethylchlorosilane} \rightarrow \text{this compound} 3-chloropropylchloromethane+dimethylchlorosilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Chloro(3-chloropropyl)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.

    Polymerization: It can be used as a monomer in the polymerization process to form organosilicon polymers.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane

    Catalysts: Lewis acids or bases to facilitate the substitution reactions

Major Products Formed:

Scientific Research Applications

Chloro(3-chloropropyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro(3-chloropropyl)dimethylsilane involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include the interaction with various nucleophiles and the formation of silicon-containing functional groups .

Comparison with Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • Dichloro(3-chloropropyl)methylsilane
  • (3-Chloropropyl)triethoxysilane

Comparison:

This compound stands out due to its balanced reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

chloro-(3-chloropropyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLJNLUARMMMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065138
Record name Silane, chloro(3-chloropropyl)dimethyl-
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10605-40-0
Record name Chloro(3-chloropropyl)dimethylsilane
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Silane, chloro(3-chloropropyl)dimethyl-
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Record name Chloro(3-chloropropyl)dimethylsilane
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Record name (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 10.2 g (0.075 mol) of Cl3SiH, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 33° C., causing an exothermic reaction to 47° C. in 7 min. VPC analysis 14 min. later showed a complete reaction. Vacuum distillation yielded 60.4% Cl3SiCH2CH2CH2Cl and 8.6% Me2SiClCH2CH2CH2Cl. This example shows that Me2SiHCl is an effective promoter for the reaction of Cl3SiH with allyl chloride at the equimolar level.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
60.4%
Yield
8.6%

Synthesis routes and methods II

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.075 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution (0.01 ml) was added at 37° C., followed by heating up to 45° C. over 1 hr. Vacuum distillation yielded 31.3% of MeSiCl2CH2CH2CH2Cl and 22.6% of Me2SiClCH2CH2CH2Cl. This example shows that neither Me2SiHCl nor MeSiHCl2 is a very effective promoter at the equimolar level for reactions of the other with allyl chloride.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
31.3%
Yield
22.6%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 8.7 g (0.075 mol) of Et3SiH and 5.7 g (0.075 mol) of allyl chloride. Pt catalyst solution was added (0.05 ml) at 34° C. Gentle heating caused a smooth exothermic reaction to 92° over 36 min. Vacuum distillation yielded 42.5% of Me2SiClCH2CH2CH2Cl and 4.8% of Et3SiCH2CH2CH2Cl. This example shows that Et3SiH at the equimolar level is an effective promoter for the reaction between Me2SiHCl and allyl chloride.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Yield
42.5%
Yield
4.8%

Synthesis routes and methods IV

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloro(3-chloropropyl)dimethylsilane
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Reactant of Route 6
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Customer
Q & A

Q1: What are the common applications of Chloro(3-chloropropyl)dimethylsilane in polymer synthesis?

A1: this compound serves as a key building block in synthesizing silicone-based polymers. For instance:

  • Block Copolymer Synthesis: This compound acts as a heterobifunctional linking agent, enabling the creation of well-defined block copolymers through chemoselective stepwise coupling reactions . This methodology allows for the controlled synthesis of diblock, triblock, and even tetrablock copolymers, expanding the possibilities beyond traditional sequential monomer addition methods.
  • Functionalized Polydimethylsiloxanes: The compound can be used to introduce reactive functional groups into polydimethylsiloxane (PDMS) chains. As demonstrated in one study , reacting this compound with a living PDMS chain, followed by modifications, yielded PDMS with pyridinium or ammonio terminal groups. These functionalized polymers exhibited enhanced transdermal penetration properties, highlighting their potential in drug delivery systems.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The reactivity of this compound stems from its unique structure:

    Q3: What safety precautions should be taken when handling this compound?

    A3: this compound requires careful handling due to its potential hazards:

    • Flammability: As highlighted in the provided research , 1,1-Dimethylsilacyclobutane, a related silicon compound, is highly flammable. Given the structural similarities, it's reasonable to assume that this compound also poses a fire risk. Therefore, it should be kept away from ignition sources.

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